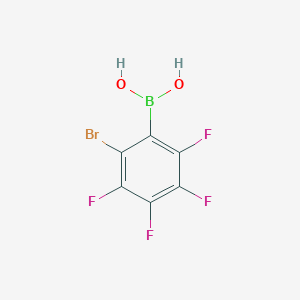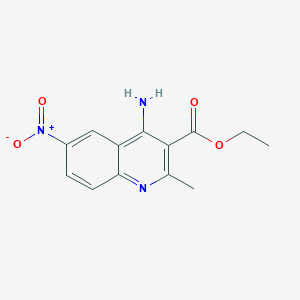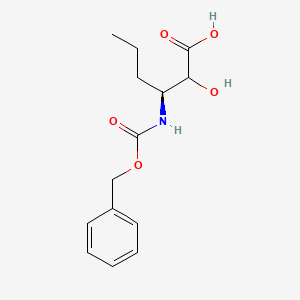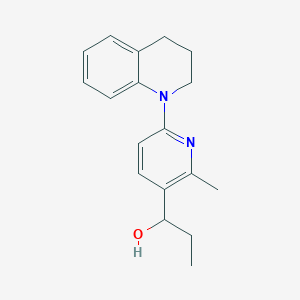
(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a boron atom bonded to a phenyl ring substituted with bromine and four fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid typically involves the bromination of 2,3,4,5,6-pentafluorophenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The product is then purified through crystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Phenylboronic Acids: Resulting from nucleophilic substitution reactions.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Discovery: Serves as a precursor in the synthesis of potential therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
Protein-Protein Interaction Studies: Incorporated into probes to study protein interactions, providing insights into drug targets and mechanisms of action.
Industry:
Mechanism of Action
The mechanism of action of (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid moiety interacts with a palladium catalyst to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid
- 2,3,4,5,6-Pentafluorophenylboronic acid
- 2-Bromo-4,5,6-trifluorophenylboronic acid
Comparison: (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring. This configuration imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of multiple fluorine atoms also enhances its stability and acidity, which are advantageous in various applications .
Properties
CAS No. |
849062-35-7 |
|---|---|
Molecular Formula |
C6H2BBrF4O2 |
Molecular Weight |
272.79 g/mol |
IUPAC Name |
(2-bromo-3,4,5,6-tetrafluorophenyl)boronic acid |
InChI |
InChI=1S/C6H2BBrF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H |
InChI Key |
SNFARXZQGCXAEZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1Br)F)F)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)







![6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11845408.png)




